molecular formula C13H12N4O2 B1459962 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1021029-65-1

1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B1459962
M. Wt: 256.26 g/mol
InChI Key: MANHZZNMPNXPJV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound1. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of similar compounds often involves cyclization of an ortho-amino ester with various aliphatic/aromatic nitriles under different reaction conditions234. However, the specific synthesis process for 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not explicitly described in the available literature. However, similar compounds have been analyzed using techniques such as 1H NMR and 13C NMR5.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. However, similar compounds have been involved in various chemical reactions6.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are not explicitly described in the available literature. However, similar compounds have been characterized using spectral and elemental analysis25.


Scientific Research Applications

Synthesis and Quantum Chemical Analysis

A study detailed the synthesis of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives from compounds related to the specified chemical structure. The research utilized Density Functional Theory (DFT) for quantum chemical calculations to analyze molecular properties, indicating the importance of these compounds in understanding chemical behavior and reactivity (Saracoglu et al., 2019).

Cytotoxicity and Anticancer Potential

Another area of research involves the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of such compounds in developing anticancer drugs (Hassan et al., 2014). Moreover, various pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some compounds exhibiting notable inhibitory activity (Abdellatif et al., 2014).

Novel Synthesis Approaches

Research on efficient synthesis methods for 4-alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been conducted. This work presented a one-step methodology yielding compounds in moderate to good yields, contributing to the development of novel chemical entities with potential pharmacological applications (Liu et al., 2015).

Pharmacological Activities

Studies have also explored the anti-inflammatory, analgesic, and antipyretic activities of novel pyrazolone derivatives attached to a pyrimidine moiety. Such research underscores the potential therapeutic applications of these compounds in treating inflammation and pain (Antre et al., 2011).

Antitumor Evaluation

Another significant application is the design, synthesis, and antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Some of these compounds were tested on 60 different cell lines, showing potent antitumor activity and highlighting their potential as cancer therapies (Kandeel et al., 2012).

Safety And Hazards

There is limited information available on the safety and hazards associated with 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.


Future Directions

The future directions for research on 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are not explicitly described in the available literature. However, similar compounds have been identified as promising templates for the design and optimization of more active analogs as potential antimicrobial agents28.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-19-10-4-2-9(3-5-10)7-17-12-11(6-16-17)13(18)15-8-14-12/h2-6,8H,7H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANHZZNMPNXPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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